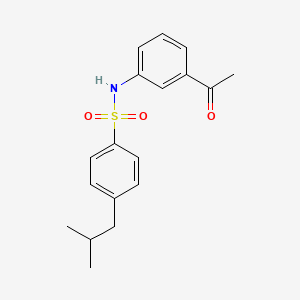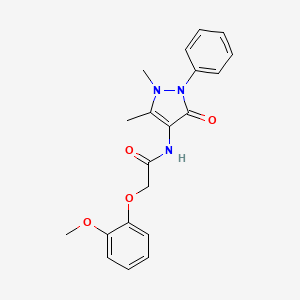![molecular formula C18H21NO2S B5836477 N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide, also known as MBTMA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been found to possess antitumor and antiproliferative activities against various cancer cell lines. These properties make N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Furthermore, it has been suggested that N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Additionally, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. In cancer cells, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide has been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in cell growth and survival.
実験室実験の利点と制限
N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide is a relatively stable and easy-to-handle compound, making it suitable for use in laboratory experiments. It is also readily available and can be synthesized in large quantities. However, the lack of detailed information on its mechanism of action and potential side effects limits its use in preclinical and clinical studies.
将来の方向性
There are several future directions for research on N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, the development of more potent and selective analogs of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide could lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer. Finally, the use of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide in combination with other drugs could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide is a promising compound with potential applications in medicinal chemistry. Its anti-inflammatory, analgesic, antitumor, and antiproliferative activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide involves the reaction of 2-methoxybenzaldehyde and 4-methylbenzyl mercaptan with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-7-9-15(10-8-14)12-22-13-18(20)19-11-16-5-3-4-6-17(16)21-2/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOAFKWIYAQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)



![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)



![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)
